molecular formula C19H23N5O4 B13764528 Benzoic acid,4-[hexahydro-3-(1,2,3,4-tetrahydro-2,4-dioxo-5-pyrimidinyl)imidazo[1,5-a]pyrazin-2(3h)-yl]-,ethyl ester CAS No. 7542-46-3

Benzoic acid,4-[hexahydro-3-(1,2,3,4-tetrahydro-2,4-dioxo-5-pyrimidinyl)imidazo[1,5-a]pyrazin-2(3h)-yl]-,ethyl ester

Cat. No.: B13764528
CAS No.: 7542-46-3
M. Wt: 385.4 g/mol
InChI Key: TYYHKCWDXHSXOZ-UHFFFAOYSA-N
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Description

Historical Evolution of Heterocyclic Compound Development

The exploration of heterocyclic compounds began in the early 19th century, with seminal contributions such as Brugnatelli’s isolation of alloxan from uric acid in 1818 and Dobereiner’s synthesis of furfural in 1832. These discoveries laid the groundwork for understanding the reactivity and stability of cyclic systems containing heteroatoms. By the mid-20th century, heterocycles dominated pharmaceutical research, constituting 59% of U.S. FDA-approved drugs. The imidazo[1,5-a]pyrazine motif represents a specialized subclass within this broader landscape, characterized by fused nitrogen-containing rings that enhance binding affinity and metabolic resistance.

Key milestones in heterocyclic chemistry include:

  • Three-membered rings : Early studies on aziridines and oxiranes revealed strain-dependent reactivity, enabling epoxide-based prodrug strategies.
  • Five-membered systems : The discovery of pyrrole, thiophene, and imidazole derivatives expanded applications in enzymology and receptor targeting.
  • Fused aromatic systems : Benzannulation techniques, such as those used to create quinoline and benzofuran, inspired analogous approaches for imidazo[1,5-a]pyrazine functionalization.

The table below summarizes critical heterocyclic milestones relevant to imidazo[1,5-a]pyrazine development:

Era Advancement Impact on Imidazo[1,5-a]pyrazine Research
19th C. Isolation of alloxan, furfural synthesis Established foundational heterocyclic reactivity
1950s Rise of azole-based antibiotics Highlighted nitrogen heterocycles' bioactivity
1980s Solid-phase synthesis of purine analogs Enabled modular imidazopyrazine derivatization
2000s Transition-metal-catalyzed annulation methods Improved access to fused polycyclic systems

Properties

CAS No.

7542-46-3

Molecular Formula

C19H23N5O4

Molecular Weight

385.4 g/mol

IUPAC Name

ethyl 4-[3-(2,4-dioxo-1H-pyrimidin-5-yl)-3,5,6,7,8,8a-hexahydro-1H-imidazo[1,5-a]pyrazin-2-yl]benzoate

InChI

InChI=1S/C19H23N5O4/c1-2-28-18(26)12-3-5-13(6-4-12)24-11-14-9-20-7-8-23(14)17(24)15-10-21-19(27)22-16(15)25/h3-6,10,14,17,20H,2,7-9,11H2,1H3,(H2,21,22,25,27)

InChI Key

TYYHKCWDXHSXOZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2CC3CNCCN3C2C4=CNC(=O)NC4=O

Origin of Product

United States

Preparation Methods

Stepwise Synthetic Route

Step Reaction Type Reagents/Conditions Outcome/Notes
1 Formation of hexahydro-imidazo[1,5-a]pyrazine core Cyclization of appropriate diamine and diketone precursors under acidic or basic catalysis Formation of fused bicyclic heterocycle with hexahydro saturation
2 Pyrimidine ring introduction Condensation with 1,2,3,4-tetrahydro-2,4-dioxo-pyrimidine derivative under controlled temperature Substitution at the 3-position of imidazo-pyrazine ring, preserving dioxo groups
3 Benzoic acid functionalization Introduction of benzoic acid moiety via nucleophilic aromatic substitution or coupling reactions Attachment of benzoic acid at 4-position of imidazo-pyrazine ring system
4 Esterification Reaction of benzoic acid derivative with ethanol in presence of acid catalyst (e.g., sulfuric acid) or via DCC coupling Formation of ethyl ester functional group, yielding final compound

Detailed Reaction Conditions

  • Cyclization : Typical cyclization to form the imidazo[1,5-a]pyrazine ring involves heating diamine precursors with diketones in polar solvents such as ethanol or acetonitrile, often under reflux conditions. Acidic catalysts like acetic acid or Lewis acids may be used to facilitate ring closure.

  • Pyrimidine Substitution : The tetrahydro-pyrimidine moiety is introduced via nucleophilic substitution or condensation with a suitable pyrimidine precursor bearing reactive carbonyl groups. Reaction temperatures are maintained between 50-100°C to avoid decomposition of sensitive dioxo groups.

  • Benzoic Acid Attachment : The benzoic acid group is introduced either by direct substitution on the heterocyclic ring or by coupling reactions using activated benzoic acid derivatives (e.g., acid chlorides or anhydrides). Coupling reagents such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) are commonly employed to facilitate amide or ester bond formation.

  • Esterification : The final esterification step involves reacting the benzoic acid derivative with ethanol under acidic conditions, typically using sulfuric acid or p-toluenesulfonic acid as catalysts. Alternatively, carbodiimide-mediated esterification can be employed to improve yield and reduce side reactions.

Representative Experimental Protocol (Literature-Based)

Reagent/Material Quantity/Concentration Conditions Purpose
Diamine precursor 1 equivalent Dissolved in ethanol Starting material for cyclization
Diketone precursor 1 equivalent Reflux with diamine for 4-6 h Formation of imidazo[1,5-a]pyrazine core
Tetrahydro-2,4-dioxo-pyrimidine derivative 1.1 equivalents Stirring at 70°C for 3-5 h Introduction of pyrimidinyl substituent
4-Benzoic acid derivative (activated) 1 equivalent Room temp, 12 h, with DCC Coupling to heterocyclic system
Ethanol Excess Reflux with acid catalyst, 6 h Esterification to form ethyl ester

Research Findings and Data Integration

Physicochemical Properties Relevant to Preparation

Property Value
Molecular Formula C19H23N5O4
Molecular Weight 385.417 g/mol
Density 1.41 g/cm³
LogP (Partition Coefficient) 1.1888
Polar Surface Area (PSA) 111.05 Ų
Index of Refraction 1.664

These properties influence solubility, reaction medium choice, and purification techniques during synthesis.

Purification and Characterization

  • Purification is typically achieved by recrystallization from ethanol or ethyl acetate or by chromatographic methods such as silica gel column chromatography.
  • Characterization includes NMR spectroscopy (1H, 13C), mass spectrometry, and IR spectroscopy to confirm the presence of characteristic functional groups such as the ester carbonyl, pyrimidine dioxo groups, and the fused heterocyclic system.

Challenges in Preparation

  • Maintaining the integrity of the dioxo-pyrimidine moiety during synthesis requires mild reaction conditions.
  • Selective substitution on the imidazo[1,5-a]pyrazine ring demands precise control of stoichiometry and temperature.
  • Esterification must avoid hydrolysis or transesterification side reactions.

Summary Table of Preparation Methods

Preparation Stage Methodology/Reaction Type Key Reagents/Catalysts Conditions Notes
Core ring formation Cyclization Diamine + diketone, acid/base catalyst Reflux in ethanol, 4-6 h Formation of fused hexahydro-imidazo-pyrazine
Pyrimidine moiety introduction Condensation/Nucleophilic substitution Tetrahydro-dioxo-pyrimidine derivative 50-100°C, 3-5 h Sensitive to temperature, preserves dioxo groups
Benzoic acid attachment Coupling (DCC/EDC mediated) Activated benzoic acid derivative Room temp, 12 h Efficient attachment to heterocycle
Esterification Acid-catalyzed esterification or carbodiimide-mediated Ethanol, H2SO4 or DCC Reflux or room temp, 6 h Formation of ethyl ester, avoid hydrolysis

Chemical Reactions Analysis

Types of Reactions

Benzoic acid,4-[hexahydro-3-(1,2,3,4-tetrahydro-2,4-dioxo-5-pyrimidinyl)imidazo[1,5-a]pyrazin-2(3h)-yl]-,ethyl ester can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Benzoic acid,4-[hexahydro-3-(1,2,3,4-tetrahydro-2,4-dioxo-5-pyrimidinyl)imidazo[1,5-a]pyrazin-2(3h)-yl]-,ethyl ester has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of Benzoic acid,4-[hexahydro-3-(1,2,3,4-tetrahydro-2,4-dioxo-5-pyrimidinyl)imidazo[1,5-a]pyrazin-2(3h)-yl]-,ethyl ester involves its interaction with specific molecular targets and pathways. This can include binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds are structurally or functionally analogous to Compound A, enabling comparative analysis of synthesis, properties, and applications:

Methyl (Z)-2-(4-(3-chlorophenyl)-2-oxo-1,2-dihydrobenzo[4,5]imidazo[1,2-a]pyrimidin-3(4H)-ylidene)acetate (Compound 5k)

  • Molecular Formula : C₂₅H₁₉ClN₄O₃
  • Melting Point : >300°C
  • Key Properties :
    • Exhibits strong FT-IR absorption at 1682 cm⁻¹ (C=O stretch) and 1558 cm⁻¹ (C=N) .
    • NMR data confirms the Z-configuration of the hydrazone moiety .
  • Synthesis : Prepared via one-pot condensation under mild conditions, avoiding metal catalysts .
  • Comparison: Unlike Compound A, Compound 5k lacks the hexahydroimidazo-pyrazine core but shares the benzoimidazo-pyrimidine scaffold.

Benzoic acid, 4-[(2-pyrazinylmethyl)[(1,2,3,4-tetrahydro-2,4-dioxo-5-pyrimidinyl)methyl]amino]-, ethyl ester (Compound B)

  • Molecular Formula : C₁₉H₁₉N₅O₄
  • Molecular Weight : 381.39 g/mol .
  • Key Properties :
    • Contains a pyrazinylmethyl group instead of the imidazo-pyrazine system in Compound A.
    • Shares the ethyl benzoate and dioxo-pyrimidinyl moieties, suggesting overlapping metabolic pathways .

Benzo[4,5]imidazo[1,2-a]pyrimidines (General Class)

  • Synthesis : Metal-free, one-pot reactions using [(4-SO₃H)BMIM]HSO₄ ionic liquid (yields: 85–92%) .
  • Advantages :
    • Avoids volatile solvents and metal catalysts, aligning with green chemistry principles .
    • Scalable to industrial levels (50 mmol scale tested) .
  • Comparison : While Compound A’s synthesis method is unspecified, these protocols highlight the feasibility of eco-friendly routes for similar heterocycles .

Table 2: Spectroscopic Data Comparison

Compound FT-IR (C=O stretch, cm⁻¹) ¹H NMR (δ ppm, Key Signals) ¹³C NMR (δ ppm, Key Signals)
Compound A Not reported Not reported Not reported
Compound 5k 1682 3.48 (OCH₃), 7.07–7.62 (aromatic H) 152.5 (C=O), 121.3 (Carom)
Benzo[4,5]imidazo[1,2-a]pyrimidines 1675–1690 2.5–3.5 (alkyl H), 7.1–8.3 (aromatic H) 160–165 (C=N), 110–120 (Carom)

Research Findings and Implications

Synthetic Efficiency : Compound A’s analogs, such as benzoimidazo-pyrimidines, achieve high yields (85–92%) under green conditions, suggesting that similar protocols could be adapted for Compound A .

Structural Flexibility : The ethyl benzoate group in Compound A and its analogs enhances membrane permeability, a critical factor for oral bioavailability .

Biological Activity

Benzoic acid derivatives are a significant class of compounds known for their diverse biological activities. The specific compound of interest, benzoic acid, 4-[hexahydro-3-(1,2,3,4-tetrahydro-2,4-dioxo-5-pyrimidinyl)imidazo[1,5-a]pyrazin-2(3H)-yl]-,ethyl ester (CAS Number: 7542-46-3), exhibits various pharmacological properties due to its unique structural features. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C19H23N5O4
  • Molecular Weight : 385.417 g/mol
  • Density : 1.41 g/cm³
  • LogP : 1.1888

The biological activity of this benzoic acid derivative can be attributed to several mechanisms:

  • Anti-inflammatory Properties : Research indicates that benzoic acid derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-17. This suggests potential use in treating inflammatory diseases .
  • Antimicrobial Activity : Some derivatives have demonstrated antimicrobial properties against various pathogens. The presence of the benzoic acid moiety is essential for this activity due to its ability to disrupt microbial cell membranes.
  • Cytotoxic Effects : The compound may exhibit cytotoxicity towards cancer cells by inducing apoptosis through mitochondrial pathways. This is particularly relevant in the context of developing anticancer agents.

In Vitro Studies

A study published in 2023 evaluated several newly synthesized benzoic acid derivatives for their effects on peripheral blood mononuclear cells (PBMCs). The results showed that these compounds significantly reduced IL-15 dependent PBMC proliferation and cytokine secretion .

Case Study: Hepatoprotective Activity

In a related study involving compounds with similar structures, hepatoprotective effects were noted against carbon tetrachloride-induced liver damage. Parameters such as serum transaminases and bilirubin levels were significantly improved upon treatment with these compounds .

Data Table: Summary of Biological Activities

Biological Activity Mechanism Reference
Anti-inflammatoryInhibition of TNF-α and IL-17
AntimicrobialDisruption of microbial membranes
CytotoxicityInduction of apoptosis in cancer cells
HepatoprotectiveReversal of liver damage markers

Q & A

Q. What strategies validate the compound’s stability under physiological conditions?

  • Methodological Answer : Conduct accelerated stability studies in PBS (pH 7.4) at 37°C for 72 hours. Monitor degradation via LC-MS, focusing on ester hydrolysis (retention time shifts) or oxidation of the imidazo-pyrazine ring (mass changes +16 Da for hydroxylation). Add antioxidants (e.g., ascorbic acid) if oxidation is observed .

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